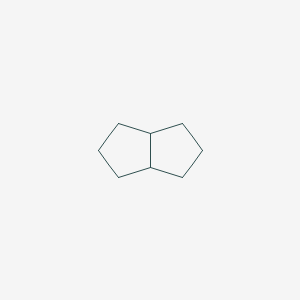

Pentalene, octahydro-

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBWATHAIVJLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075054, DTXSID601030989 | |

| Record name | Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-72-4, 1755-05-1, 5597-89-7 | |

| Record name | Octahydropentalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentalene, octahydro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Bicyclo(3.3.0)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentalene, octahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTAHYDROPENTALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3HD5WBY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical and Structural Elucidation of Octahydropentalene Isomers

Configuration and Interconversion of cis- and trans-Octahydropentalene

Octahydropentalene exists as two primary stereoisomers: cis-octahydropentalene and trans-octahydropentalene. These isomers are diastereomers, differing in the spatial arrangement of the hydrogen atoms at the bridgehead carbons where the two rings are fused.

In the cis-isomer , the two hydrogen atoms on the bridgehead carbons are on the same side of the ring system.

In the trans-isomer , these hydrogen atoms are on opposite sides.

This difference in configuration leads to a significant disparity in thermodynamic stability. The cis-fused isomer is considerably more stable than the trans-fused isomer. biomedres.usatlantis-press.com The energy difference is reported to be approximately 8 kcal/mol (about 27 kJ/mol). biomedres.uscore.ac.uk This substantial energy gap is primarily attributed to the severe ring strain in the trans configuration. core.ac.uk Fusing two five-membered rings in a trans fashion introduces significant torsional and angle strain, making the molecule inherently less stable. biomedres.us In contrast, the cis-fusion allows the two cyclopentane (B165970) rings to adopt more relaxed, low-energy conformations. biomedres.us

The interconversion between cis- and trans-octahydropentalene does not occur under normal conditions as it would require the breaking and reforming of covalent bonds. However, the cis-isomer itself is conformationally dynamic. biomedres.us While the trans-isomer is relatively rigid, the cis-isomer is fluxional, meaning it can readily interconvert between various conformations at room temperature. biomedres.usbiomedres.us This flexibility arises from the pseudorotation of the two fused cyclopentane rings. repec.org The molecule is rigid at the point of fusion but mobile at the ends of the rings. biomedres.us

Analysis of Ring Junction Topologies within the Bicyclo[3.3.0]octane Framework

The cyclopentane ring itself is not planar and exists in puckered conformations to relieve torsional strain. The two primary conformations are the envelope (with four carbons in a plane and one out of the plane) and the half-chair (with three carbons in a plane, one above, and one below). In cis-octahydropentalene, the two fused rings can adopt various combinations of these conformations. Computational studies and conformational analysis have identified a complex potential energy surface with numerous possible conformers. biomedres.us These include:

Double envelope forms

Envelope half-chair forms

Double half-chair forms biomedres.us

The fusion of the rings restricts their mobility compared to a single cyclopentane ring, making some conformers higher in energy and less accessible. biomedres.us The stereochemistry at the ring junction can be further described as cis-syn-cis or cis-anti-cis, with the latter being more common in natural products. researchgate.net The specific conformation adopted can be influenced by the presence and orientation of substituents on the bicyclo[3.3.0]octane skeleton. nih.govresearchgate.net

The trans-isomer is much more conformationally restricted due to the high strain of the ring fusion. biomedres.us Its structure is rigid and does not exhibit the fluxional behavior seen in the cis-isomer. biomedres.us

| Isomer | Relative Stability | Reported Energy Difference (kcal/mol) | Key Structural Feature |

|---|---|---|---|

| cis-Octahydropentalene | More Stable | - | Relaxed, flexible (fluxional) cis-fusion biomedres.usbiomedres.us |

| trans-Octahydropentalene | Less Stable | ~8 biomedres.usatlantis-press.com | Strained, rigid trans-fusion biomedres.uscore.ac.uk |

Influence of Skeletal Conformation on Structural Features

For cis-octahydropentalene, the conformational flexibility is a key feature. The molecule can rapidly interconvert between different envelope and half-chair combinations. biomedres.us This dynamic nature means that the molecule does not exist in a single, static shape but rather as an equilibrium of multiple, rapidly interconverting conformers. biomedres.us This partial mobility has significant implications for the properties and biological activity of natural products containing this framework, as the molecule can adapt its shape to interact with other molecules like enzymes or receptors. biomedres.usbiomedres.us

The conformational landscape of cis-octahydropentalene includes a variety of forms, with specific conformers like the double envelopes (cEE2 and cEE5) being accessible only through higher-energy half-chair forms. biomedres.us The fusion at the bridgehead carbons acts as a lock, preventing certain types of ring flipping. biomedres.us

In contrast, the rigidity of trans-octahydropentalene means its structural features are fixed. This rigidity is analogous to that of trans-decalin, a fused six-membered ring system. biomedres.us The high strain inherent in the trans-fused bicyclo[3.3.0]octane system makes it less common in nature compared to the more stable and flexible cis-isomer. biomedres.usbiomedres.us

| Conformer Type | Number Identified | Description |

|---|---|---|

| Double envelope | 13 | Both five-membered rings are in an envelope conformation. |

| Envelope half-chair | 8 | One ring is in an envelope and the other in a half-chair conformation. |

| Double half-chair | 2 | Both five-membered rings are in a half-chair conformation. |

Comprehensive Conformational Analysis of Octahydropentalene

Theoretical Models for Molecular Conformational Dynamics

The conformational landscape of octahydropentalene is complex due to the mobility of the two fused five-membered rings. biomedres.us Theoretical models are essential for understanding the dynamic behavior and the interconversion between different spatial arrangements.

The concept of pseudorotation is well-documented for cyclopentane (B165970), which undergoes rapid conformational changes between envelope and twist forms. biomedres.us In a fused system like octahydropentalene, this dynamic behavior is constrained but still prominent, particularly in the cis-isomer. biomedres.us While cyclopentane's conformational dynamics are so rapid that isolating a single form is difficult even at low temperatures, the fusion in cis-octahydropentalene imposes restrictions on the mobility of the fused ring system. biomedres.us This results in certain conformers having a higher energy content, making them less accessible. biomedres.us

To better visualize and understand the complex conformational dynamics, the concept of a spherical conformational landscape has been applied to molecules like cis-octahydropentalene. biomedres.us This model maps the entire conformational space of the molecule onto the surface of a sphere, providing a comprehensive representation of all possible conformers and the transition states that connect them. A preliminary spherical conformational landscape has been proposed for cis-octahydropentalene, which aids in explaining its fluxional nature. biomedres.us This approach is an advancement over simpler models like the pseudorotational wheel used for cyclopentane, as it can more effectively represent the multiple degrees of freedom in a fused-ring system. biomedres.us

Energetic Profiles and Relative Stabilities of Octahydropentalene Conformers

The relative stabilities of the various conformers of octahydropentalene are determined by a combination of factors, including angle strain, torsional strain, and non-bonded interactions.

Computational studies have shown a significant difference in stability between the cis and trans isomers of octahydropentalene. The cis form is considerably more stable than the trans form. biomedres.us This stability difference is estimated to be approximately 8 kcal/mol. biomedres.usbiomedres.us This preference can be rationalized by considering the skeletal conformation of an eight-membered ring; the carbon skeleton of cis-octahydropentalene resembles a stable conformation of a cyclooctane (B165968) ring, whereas the skeleton of the trans isomer resembles a high-energy conformer. biomedres.usbiomedres.us

| Isomer Comparison | Relative Stability |

| cis-Octahydropentalene vs. trans-Octahydropentalene | cis is more stable by ~8 kcal/mol biomedres.usbiomedres.us |

Characterization of Specific Conformational Forms in cis-Octahydropentalene

The cis isomer of octahydropentalene is not only the more stable isomer but also exists as a mixture of multiple, rapidly interconverting conformers. biomedres.us Detailed computational studies, such as those using density functional theory (DFT), have been employed to characterize these forms. biomedres.usbiomedres.us The various conformations of cis-octahydropentalene can be categorized based on the puckering of the two five-membered rings. These include double envelope forms, envelope-half-chair forms, and double half-chair forms. biomedres.us

Among these, the double envelope forms are found to be the most stable. biomedres.us A number of specific conformers have been identified, with their relative energies calculated. The reference conformer is typically one of the most stable double envelope forms (e.g., cEE3). Other conformers, such as the half-chair forms, lie at higher energies. biomedres.us

Below is a table summarizing the relative energies of some identified conformational forms of cis-octahydropentalene, with the cEE3 conformer used as the reference point.

| Conformational Form Category | Specific Conformer | Relative Energy (kcal/mol) |

| Double Half-Chair | cHCHC1 | 2.5 biomedres.us |

| Half-Chair | (Various) | 4.5 - 6.0 biomedres.us |

| Double Half-Chair | (Another form) | ~6.8 biomedres.us |

Conformational Determinants of Intramolecular Interactions in Octahydropentalene

The conformational landscape of octahydropentalene is best understood by first considering its two stereoisomers: cis-octahydropentalene and trans-octahydropentalene. There is a significant energetic difference between these two isomers, with the cis form being substantially more stable than the trans form by approximately 8 kcal/mol. biomedres.usbiomedres.us This marked stability difference is a direct consequence of the severe intramolecular strain inherent to the trans-fused system. The fusion of two five-membered rings in a trans configuration introduces considerable torsional and angle strain, making the structure highly constrained and energetically unfavorable. biomedres.usresearchgate.net

In contrast, cis-octahydropentalene is a more flexible and dynamic molecule. biomedres.usbiomedres.us Its conformational behavior is analogous to that of cyclopentane, which is known for its rapid pseudorotation. biomedres.usbiomedres.us The cis-fused bicyclic system can adopt several low-energy conformations, primarily variations of envelope and half-chair forms for each of the two rings. biomedres.us The most stable conformers are the "double envelope" forms. biomedres.us

The key intramolecular interactions that govern these conformational preferences are:

Torsional Strain : Also known as Pitzer strain, this arises from the repulsion between electron clouds of bonds on adjacent atoms. onlineorganicchemistrytutor.com Molecules inherently prefer a staggered arrangement (where atoms or groups are 60° apart when viewed down a carbon-carbon bond) over an eclipsed one (0° apart). saskoer.ca In octahydropentalene, the puckering of the five-membered rings into envelope or half-chair conformations is a direct strategy to minimize the number of eclipsing C-H bond interactions, thereby reducing torsional strain. nih.govnih.gov The high energy of the trans isomer is largely attributed to its inability to effectively alleviate this strain. researchgate.net

Steric Hindrance : This refers to the repulsive force that occurs when non-bonded atoms are forced into close proximity, occupying each other's van der Waals radii. libretexts.orgchemistrytalk.org In cis-octahydropentalene, the "V" shape created by the ring fusion means that hydrogen atoms on the concave face of the molecule can interact. The various puckered conformations represent an equilibrium that minimizes these non-bonded interactions alongside torsional strain.

Angle Strain : Also called Baeyer strain, this occurs when bond angles deviate from the ideal values required for maximum bond strength. onlineorganicchemistrytutor.comsaskoer.ca For the sp³-hybridized carbons in octahydropentalene, the ideal bond angle is approximately 109.5°. A planar cyclopentane ring would have internal angles of 108°, which is close to the ideal, but it would enforce fully eclipsed conformations, leading to prohibitive torsional strain. Therefore, the rings pucker, slightly worsening the angle strain but significantly relieving the more substantial torsional strain. This compromise is fundamental to the structure of both free and fused cyclopentane rings.

Conformational Energies in cis-Octahydropentalene

Computational studies have elucidated the relative energies of the various conformers of cis-octahydropentalene. The most stable conformations are the double envelope (cEE) forms. Higher in energy are the envelope-half-chair (cEHC) and double half-chair (cHCHC) conformers. biomedres.us The energy differences highlight the subtle interplay of the strains described above.

The table below presents detailed research findings on the relative energies of different conformational classes of cis-octahydropentalene, with the cEE3 conformer used as the reference point (0.0 kcal/mol).

Data sourced from computational studies using the ωb97xd/6-311+G level of theory. biomedres.us*

These energy values demonstrate that while cis-octahydropentalene is conformationally mobile, it has a clear preference for specific double envelope shapes. The energy barriers between these conformers are low enough to allow for rapid interconversion at room temperature, a characteristic described as fluxional behavior. biomedres.usbiomedres.us This dynamic nature, governed by the fine balance of intramolecular strain, is a defining feature of the octahydropentalene system.

Advanced Synthetic Methodologies for Octahydropentalene and Its Derivatives

Strategic Cyclization Reactions in Octahydropentalene Core Synthesis

The formation of the fused five-membered ring system of octahydropentalene can be efficiently achieved through various strategic cyclization reactions. These methods often provide high levels of stereocontrol and are adaptable for the synthesis of complex molecular architectures.

Palladium-Catalyzed Cycloalkenylations

Palladium-catalyzed reactions are powerful tools for the construction of carbon-carbon bonds. Intramolecular oxidative alkylation of unactivated olefins represents a significant advancement in this area. For instance, the reaction of certain diones containing a tethered alkene, when catalyzed by a palladium(II) complex, can lead to the formation of functionalized cyclohexenone systems. nih.gov This methodology has been extended to the synthesis of bicyclic systems.

A notable application is the palladium-catalyzed cycloalkenylation for the synthesis of bicyclo[4.3.0]nonanes (hydrindanes) and bicyclo[3.3.0]octanes (octahydropentalenes). researchgate.net This approach can also be utilized to prepare benzo-fused bicyclo[3.3.0]octanes through the intramolecular coupling of silyl (B83357) enol ethers with aromatic rings, catalyzed by palladium acetate. researchgate.net Furthermore, a palladium-catalyzed [3+2] intramolecular cycloaddition of alk-5-enylidenecyclopropanes provides a rapid and efficient route to various bicyclo[3.3.0]octane systems, capable of establishing up to three stereocenters. acs.org

A highly enantioselective palladium-catalyzed [3+2] cycloaddition between alkylidenecyclopropanes (ACPs) and alkenes has been developed, yielding optically active bicyclo[3.3.0]octane products with excellent diastereoselectivity. scispace.com This method is particularly valuable as the precursors are readily assembled, offering a practical entry to cis-fused 5,5-bicyclic systems. scispace.com

| Catalyst | Ligand | Reactants | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| [Pd(cinnamyl)Cl]₂ | Vapol-derived phosphoramidite | Alkylidenecyclopropane, Alkene | Bicyclo[3.3.0]octane derivative | up to 85 | up to 98:2 | scispace.com |

Intramolecular Coupling Approaches for Fused Ring Systems

The intramolecular Heck reaction is a robust method for constructing a wide array of ring sizes, from small to large. organicreactions.orgwikipedia.org This reaction's utility is enhanced by its mild, near-neutral conditions, which allow for high functional group tolerance. organicreactions.org It can be employed to create congested tertiary and quaternary centers with high diastereoselectivity or enantioselectivity. organicreactions.org Tandem reactions initiated by an intramolecular Heck cyclization can lead to the formation of multiple rings and have been applied in the synthesis of complex molecules. organicreactions.org

For example, an enantioselective intramolecular Heck insertion and allylic alkylation cascade reaction using a chiral BINAP ligand has been used to access an optically active functionalized bicyclo[3.3.0]octane. This intermediate served as a key building block in the first catalytic asymmetric total synthesis of (–)-Δ⁹⁽¹²⁾-capnellene. d-nb.info

| Reaction Type | Catalyst System | Key Intermediate | Application | Reference |

| Intramolecular Heck Reaction | Pd(0) complex | Alkylpalladium intermediate | Construction of carbocyclic and heterocyclic rings | organicreactions.orgwikipedia.org |

| Enantioselective Heck/Allylic Alkylation | Pd(OAc)₂ / (S)-BINAP | Chiral bicyclo[3.3.0]octane | Total synthesis of (–)-Δ⁹⁽¹²⁾-capnellene | d-nb.info |

Diels-Alder Cycloaddition Strategies

While the Diels-Alder reaction classically forms a six-membered ring, it can be a crucial step in a broader synthetic strategy to construct the bicyclo[3.3.0]octane framework. A creative approach involves a tandem ring-opening/ring-closing metathesis (RO/RCM) reaction. In the synthesis of dendrobatid alkaloids, a Diels-Alder reaction is first used to form a bicyclo[2.2.1]heptene system, establishing four contiguous stereocenters. nih.govudel.edu This strained bicyclic system is then subjected to a tandem RO/RCM, which effectively rearranges the skeleton into a bicyclo[3.3.0]octane diquinane. nih.govudel.edu This strategy proved to be more efficient than a previous multi-step ozonolysis/aldol approach. udel.edu

| Initial Cycloaddition | Key Intermediate | Rearrangement Strategy | Final Product | Overall Yield (%) | Reference |

| Diels-Alder | Bicyclo[2.2.1]heptene derivative | Tandem Ring-Opening/Ring-Closing Metathesis | Bicyclo[3.3.0]octane diquinane | ~80 | udel.edu |

Reductive Transformations for Octahydropentalene Scaffold Construction

Reductive methods provide an alternative and powerful avenue for the synthesis of the octahydropentalene scaffold. These reactions often proceed under mild conditions and can exhibit high levels of stereocontrol.

Samarium(II) Iodide-Mediated Reduction Protocols

Samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent that has found widespread use in organic synthesis. nih.govresearchgate.net One of its remarkable applications is in promoting the reductive coupling of carbonyls with alkenes via ketyl radical anion intermediates. nih.gov This has been ingeniously applied in a transannular cyclization strategy to construct bicyclic ring systems. nih.gov

The SmI₂-mediated ketone-olefin coupling of cyclooctene (B146475) derivatives has been shown to be a powerful method for constructing the bicyclo[3.3.0]octane ring system. nih.govnih.gov The reaction proceeds with high yield and diastereoselectivity. nih.gov The regioselectivity of this annulation can be rationalized by examining the low-energy conformations of the starting keto-alkene. nih.gov Even substrates with unactivated alkenes readily undergo this transformation. nih.gov

| Substrate | Reagent | Key Transformation | Product | Yield (%) | Diastereoselectivity | Reference |

| (Z)-5-Methylcyclooct-4-enone | SmI₂, thiophenol | Transannular ketone-olefin cyclization | Bicyclo[3.3.0]octane derivative | High | High | nih.govnih.gov |

| 5-Ethylidenecyclooctanone | SmI₂ | Transannular ketone-olefin cyclization | Bicyclo[3.3.0]octane derivative | High | High | nih.gov |

Controlled Reductive Carbon-Carbon Bond Cleavage Methods

The strategic cleavage of carbon-carbon bonds offers an unconventional and powerful approach to molecular construction, often referred to as a "cut-and-sew" strategy. This method involves the transition-metal-catalyzed activation and cleavage of a C-C bond in a strained ring system, followed by the formation of new bonds to construct a different ring system.

A rhodium-catalyzed C-C bond activation strategy has been employed for the enantioselective synthesis of a benzo-fused tricycle from a benzocyclobutenone. nih.gov This process demonstrates the potential of using C-C bond cleavage to deconstruct a strained four-membered ring and reassemble it into a more complex, fused-ring system. While not a direct synthesis of a simple octahydropentalene, this methodology highlights the principle of controlled reductive C-C bond cleavage in the formation of fused bicyclic structures. The reaction proceeds via oxidative addition of the rhodium catalyst into a C-C bond of the cyclobutanone, followed by a series of insertions and reductive elimination to furnish the final product. nih.gov

Olefin Metathesis Applications in Octahydropentalene Synthesis

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the construction of complex cyclic and acyclic molecules. Its application in the synthesis of octahydropentalene and its derivatives has opened new avenues for creating these bicyclic systems with high efficiency and selectivity.

Ring-closing metathesis (RCM) is a key strategy for the formation of cyclic olefins from acyclic dienes. In the context of octahydropentalene synthesis, RCM is often employed to construct one or both of the five-membered rings. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, or Schrock's molybdenum catalyst.

A common approach involves the synthesis of a suitable diene precursor that, upon cyclization via RCM, yields the desired bicyclo[3.3.0]octane skeleton. For instance, the synthesis of C3-symmetric molecules incorporating propellane moieties has utilized RCM as a key step. researchgate.net This strategy often involves the creation of a linear precursor containing multiple olefinic functionalities, which then undergoes a cascade of metathesis reactions to form the final polycyclic structure. The choice of catalyst is crucial and can influence the reaction's efficiency and stereochemical outcome. For example, highly efficient ruthenium catalysts can operate under mild conditions, even at 0 °C, and are applicable to various metathesis reactions including RCM. researchgate.net

The success of RCM is often dependent on the substrate's conformation. The trans-disposition of olefinic moieties at certain positions can sometimes hinder the RCM sequence. thieme-connect.com Therefore, careful design of the acyclic precursor is paramount to facilitate an efficient ring-closing event.

| Catalyst | Precursor Type | Product | Reference |

| Grubbs' Catalysts | Acyclic Dienes | Octahydropentalene Derivatives | researchgate.netorganic-chemistry.org |

| Schrock's Catalyst | Acyclic Dienes | Chromene Derivatives | free.fr |

| Ruthenium-vinylvinylidene complex | Alkenyl α-fluoroacrylamides | Unsaturated γ-lactam | researchgate.net |

Ring-opening/ring-closing metathesis (RORCM) is a powerful tandem reaction that allows for significant structural reorganization of strained cyclic systems. This strategy has been effectively used in the synthesis of octahydropentalene derivatives, often starting from readily available bicyclic olefins like norbornene derivatives. researchgate.net

In a notable example, the synthesis of an octahydropentalene system was achieved through a RORCM of a bicyclic precursor. organic-chemistry.org The driving force for this isomerization is often the release of ring strain from the starting material, leading to the thermodynamically more stable bicyclo[3.3.0]octane framework. organic-chemistry.org This method provides an elegant entry into the octahydropentalene core, transforming a strained bicyclo[2.2.1]heptane system into the desired fused five-membered ring structure. While highly effective, RORCM can sometimes result in low to moderate enantioselectivity in asymmetric applications. researchgate.net

| Starting Material | Catalyst | Key Transformation | Reference |

| Bicyclic enone | Grubbs' first generation catalyst | Isomerization to octahydropentalene system | organic-chemistry.org |

| Norbornene derivatives | Ruthenium-based catalysts | Formation of aza- and oxa-polyquinanes | researchgate.net |

Stereoselective Synthesis of Octahydropentalene Stereoisomers

The stereoselective synthesis of octahydropentalene stereoisomers is of great importance, as the biological activity and physical properties of these molecules are often highly dependent on their three-dimensional structure. The creation of specific stereoisomers requires precise control over the relative and absolute stereochemistry during the synthetic sequence.

Asymmetric synthesis, the preparation of a single enantiomer of a product, can be achieved through various methods, including the use of a chiral pool, where at least one stereocenter is derived from an enantiomerically enriched starting material like an amino acid or a sugar. ethz.ch Convergent syntheses, where two complex and enantiomerically pure fragments are combined late in the synthesis, also demand strict control of absolute configuration. ethz.ch

In stereospecific reactions, the stereochemistry of the starting material dictates the stereochemistry of the product with perfect transfer. ethz.ch More commonly, stereoselective reactions produce a predominance of one stereoisomer over others. youtube.com For molecules with multiple stereocenters, like many octahydropentalene derivatives, controlling the relative stereochemistry between these centers is a key challenge. ethz.ch

A synthesis of dihydrocorynantheol, an indole (B1671886) alkaloid containing a complex ring system, highlights the power of catalytic organometallic reactions, including two RCM steps, to achieve a high degree of stereoselectivity. nih.gov This synthesis was notably concise due to the absence of protecting groups. nih.gov

Selective Functionalization of Saturated Octahydropentalene Systems

The selective functionalization of the saturated octahydropentalene core is a challenging yet crucial task for elaborating the basic framework into more complex target molecules. This often involves the activation of traditionally unreactive C-H bonds.

Catalytic C-H bond activation has revolutionized organic synthesis by allowing for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, thereby streamlining synthetic routes. sigmaaldrich.com This approach avoids the need for pre-functionalized starting materials, reducing waste and increasing efficiency. thieme-connect.de

Transition metals such as palladium, rhodium, ruthenium, and iridium are commonly employed as catalysts for C-H activation. thieme-connect.de These reactions often proceed through an inner-sphere mechanism involving the formation of an organometallic intermediate or an outer-sphere mechanism. youtube.com The use of directing groups can facilitate C-H activation at a specific site within a molecule.

While the direct C-H activation of the octahydropentalene skeleton is a developing area, the principles established for other saturated systems are applicable. For example, palladium(II)-catalyzed C(sp³)-H functionalization has been used to append aryl groups to tertiary alkylamines. nih.gov The development of catalysts that can selectively activate specific C-H bonds within the octahydropentalene framework is an active area of research.

| Catalyst Type | Bond Formed | Key Features | Reference |

| Transition Metals (Pd, Rh, Ru, Ir) | C-C, C-N, C-O | Direct functionalization of C-H bonds | sigmaaldrich.comthieme-connect.de |

| Palladium(II) | C(sp³)-C(aryl) | Functionalization of tertiary alkylamines | nih.gov |

| Platinum Atomic Anions | Pt-CH₃⁻ | Selective activation of a single C-H bond in methane | nih.gov |

Regioselective halogenation introduces a halogen atom at a specific position on a molecule, providing a versatile handle for further synthetic transformations, such as cross-coupling reactions.

For saturated systems, radical halogenation can exhibit regioselectivity based on the stability of the resulting carbon-centered radical. libretexts.org Bromination, being less reactive and more selective than chlorination, often favors the formation of the more substituted alkyl halide. youtube.com

For systems containing aromatic or heteroaromatic moieties, modern methods using N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol (HFIP) offer mild and highly regioselective halogenation without the need for additional catalysts. organic-chemistry.orgnih.gov This approach has been successfully applied to a broad range of arenes and heterocycles. organic-chemistry.orgnih.gov Another efficient method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines utilizes potassium halide salts and a hypervalent iodine(iii) reagent in water at room temperature. nih.gov

While direct regioselective halogenation of the saturated octahydropentalene core remains a synthetic challenge, these modern protocols can be applied to derivatives containing suitable functional groups or aromatic substituents to achieve selective functionalization.

| Reagent | Substrate Type | Key Features | Reference |

| N-Halosuccinimides in HFIP | Arenes and Heterocycles | Mild, catalyst-free, high regioselectivity | organic-chemistry.orgnih.gov |

| Potassium Halides / Hypervalent Iodine(iii) | Pyrazolo[1,5-a]pyrimidines | Aqueous conditions, ambient temperature | nih.gov |

| Bromine (Radical Halogenation) | Alkanes | Selective for more substituted carbons | youtube.com |

Biomimetic and Bio-inspired Routes to Octahydropentalene Scaffolds

Biomimetic and bio-inspired syntheses represent a sophisticated approach in organic chemistry, aiming to replicate nature's elegant and efficient strategies for constructing complex molecular architectures. wikipedia.orgnih.gov In the context of the octahydropentalene (bicyclo[3.3.0]octane) framework, which is a core structural motif in numerous sesquiterpenoid natural products, these strategies draw inspiration from the intricate enzymatic cascade reactions found in biological systems. nih.gov Nature utilizes terpene cyclases (TCs) to orchestrate remarkable polycyclization cascades, transforming simple acyclic precursors into complex polycyclic structures with high precision and stereocontrol. rsc.org

The biosynthesis of pentalenene (B1246303), a tricyclic sesquiterpene featuring the octahydropentalene core, serves as a primary model for biomimetic studies. This natural transformation is catalyzed by pentalenene synthase, an enzyme that converts the linear precursor, farnesyl diphosphate (B83284) (FPP), into the complex tricyclic hydrocarbon. nih.gov

The enzymatic process begins with the metal-triggered ionization of FPP, which generates an allylic carbocation. nih.gov The active site of the pentalenene synthase then acts as a molecular template, guiding the flexible substrate through a series of conformational changes and stabilizing the highly reactive carbocation intermediates of the complex cyclization cascade. nih.gov This cascade involves an initial 1,6-cyclization to form a humulyl cation, followed by a second 1,5-cyclization and subsequent rearrangements to construct the characteristic fused five-membered ring system of the octahydropentalene core.

Inspired by these enzymatic cyclizations, chemists have developed non-enzymatic methods that mimic the cationic cascade. These bio-inspired approaches often employ catalysts to initiate and control the cyclization of polyene substrates under mild conditions. nih.gov For instance, platinum-promoted polycyclizations have been shown to effectively mimic the function of cyclase enzymes. nih.gov These reactions can trigger a cascade of cyclizations and hydride shifts in polyene substrates, leading to the formation of polycyclic systems, demonstrating that an enzyme is not strictly necessary to chaperone the polycyclization process. nih.gov

Below are key findings from research into both enzymatic and bio-inspired routes.

Enzymatic Synthesis via Terpene Cyclases

Terpene cyclases, particularly pentalenene synthase, provide the blueprint for the biomimetic synthesis of the octahydropentalene scaffold. The study of these enzymes has revealed the precise mechanism for constructing the bicyclo[3.3.0]octane system from an acyclic precursor. nih.gov

| Enzyme/System | Precursor | Product | Key Mechanistic Steps |

| Pentalenene Synthase | Farnesyl Diphosphate (FPP) | Pentalenene | 1. Metal-triggered ionization of FPP. nih.gov2. 1,6-cyclization to a humulyl cation. youtube.com3. 1,5-cyclization to a protoilludyl cation. youtube.com4. Rearrangement and final cyclization to form the tricyclic pentalenene scaffold. nih.gov |

| Cyclopentane-forming Terpene Synthases (CPF-TSs) | Polyprenyl Diphosphates | Di/sesterterpenes with polycyclic skeletons | Catalyze Type A or Type B cyclizations based on the initial folding of the polyprenyl diphosphate substrate. nih.gov |

Bio-inspired Catalytic Cyclizations

Bio-inspired methods use chemical catalysts to replicate the carbocationic cascade of natural biosynthesis, providing a synthetic route to complex cyclic molecules without the use of enzymes. nih.gov

| Catalyst System | Substrate Type | Product(s) | Key Features |

| (CNC)Pt²⁺ Catalyst | Demethylated Polyenes | Tetracyclic compounds | - Mimics cyclase enzymes by coupling an endergonic first cyclization with an exergonic second cyclization. nih.gov- Reaction rates and product distribution are influenced by alkene substitution and pre-cyclization conformations. nih.gov |

These biomimetic and bio-inspired approaches not only facilitate the synthesis of complex natural products containing the octahydropentalene core but also deepen the understanding of the fundamental principles governing chemical reactivity and biological catalysis. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Patterns of Octahydropentalene

Isomerization Pathways and Interconversion Dynamics within Octahydropentalene Systems

The cis isomer is substantially more stable than the trans isomer. Research indicates that the energy difference between the two forms is approximately 8 to 9 kcal/mol. This significant stability gap is primarily due to the severe trans-annular strain present in the trans configuration. The geometry of trans-octahydropentalene forces it to adopt a conformation resembling a high-energy state of an eight-membered ring, which is highly unfavorable. In contrast, the cis isomer's skeleton resembles a stable conformation of an eight-membered ring.

The dynamic behavior of the isomers also differs markedly. The cis-octahydropentalene molecule is characterized by its conformational flexibility. It is described as mobile and fluxional, undergoing a rapid conformational process known as pseudorotation, which is characteristic of cyclopentane (B165970) rings. This process allows for the interconversion of various twist and bent conformers. The fusion of the rings, however, imparts rigidity at the bridgehead carbons. Conversely, the trans isomer is a much more rigid structure, with its conformational mobility severely restricted by the fused ring system.

| Isomer | Relative Energy (kcal/mol) | Key Structural Feature | Conformational Dynamics |

|---|---|---|---|

| cis-Octahydropentalene | 0 (Reference) | Fused rings on the same side | Fluxional, exhibits pseudorotation |

| trans-Octahydropentalene | ~8-9 | Fused rings on opposite sides | Rigid, high trans-annular strain |

Mechanistic Investigations of Bond Rearrangements and Hydride Shifts in Octahydropentalene Isomers

The study of reaction mechanisms involving octahydropentalene isomers often involves the generation of carbocation intermediates. These intermediates are prone to rearrangements, such as hydride and alkyl shifts, which aim to achieve greater stability.

A hydride shift is the migration of a hydrogen atom with its pair of bonding electrons to an adjacent carbocation center. This process, typically a 1,2-shift, is driven by the formation of a more stable carbocation, for instance, the conversion of a secondary carbocation to a more stable tertiary one. In the context of the bicyclo[3.3.0]octane skeleton, if a carbocation were generated at a non-bridgehead carbon (a secondary center), a 1,2-hydride shift could potentially transfer the positive charge to an adjacent, more substituted bridgehead position, leading to a more stable tertiary carbocation.

Similarly, alkyl shifts can occur, particularly when a quaternary carbon is adjacent to a carbocation. For fused ring systems, such shifts can result in ring expansion or contraction. While the bicyclo[3.3.0]octane system is not excessively strained, the formation of a carbocation intermediate could initiate bond migrations to relieve localized strain or achieve a more stable electronic configuration. The exact pathway of such a rearrangement would be dictated by the substitution pattern on the ring and the specific reaction conditions.

Electrophilic and Nucleophilic Reactivity of Octahydropentalene Derivatives

The reactivity of octahydropentalene is largely that of a saturated alkane, making it relatively inert. However, its derivatives, or its unsaturated precursors, exhibit characteristic electrophilic and nucleophilic reactivity.

Nucleophilic Reactivity: Derivatives of octahydropentalene bearing a leaving group (e.g., a halide or tosylate) can undergo nucleophilic substitution. Substitution at a tertiary bridgehead carbon would necessitate an Sₙ1-type mechanism. This process involves the departure of the leaving group to form a tertiary bicyclo[3.3.0]octyl carbocation. This intermediate is then susceptible to attack by a nucleophile. The formation of this carbocationic intermediate also opens the possibility for the rearrangements discussed in the previous section before the nucleophile attacks.

Electrophilic Reactivity: The electrophilic reactivity is best examined by considering an unsaturated analogue, such as bicyclo[3.3.0]octene. The double bond in this molecule serves as a nucleophile that can react with electrophiles. For example, in an electrophilic addition reaction with an acid like HBr, the π electrons of the double bond would attack the proton, forming a carbocation on one of the carbons of the former double bond and a new C-H bond on the other. Following Markovnikov's rule, the proton would add to the carbon that results in the formation of the more stable carbocation. This intermediate is then rapidly attacked by the bromide ion to yield the final addition product. If a secondary carbocation is formed initially, and a more stable tertiary position is adjacent, a hydride shift may occur faster than the nucleophilic attack by bromide, leading to a rearranged product.

Catalytic Transformations Involving Octahydropentalene Substrates and Intermediates

The rigid, fused-ring structure of octahydropentalene makes it an interesting substrate for catalytic transformations, which can modify the carbon skeleton or its degree of saturation.

Catalytic Dehydrogenation: Octahydropentalene can theoretically undergo catalytic dehydrogenation to form its fully unsaturated counterpart, pentalene (B1231599). This reaction, typically promoted by catalysts such as platinum or palladium on a carbon support at high temperatures, would involve the successive removal of hydrogen atoms. However, the product, pentalene, is a highly reactive and unstable antiaromatic compound with 8 π electrons, making this transformation thermodynamically challenging.

Catalytic Hydrogenation: The reverse reaction, the catalytic hydrogenation of pentalene or its partially saturated derivatives, is a much more favorable process. Using catalysts like Pd, Pt, or Ni, hydrogen can be added across the double bonds to yield the saturated octahydropentalene framework. This is a standard method for producing saturated cyclic and bicyclic alkanes from unsaturated precursors.

Catalytic Ring Opening: Under forcing conditions with specific catalysts, the C-C bonds within the strained ring system could be cleaved. Such ring-opening reactions could lead to the formation of substituted cyclooctane (B165968) or other eight-carbon chain derivatives, providing pathways to different classes of compounds.

Transition State Characterization in Octahydropentalene Reaction Mechanisms

Understanding the intricate mechanisms of isomerization, rearrangement, and reaction in octahydropentalene systems requires the characterization of the associated transition states. A transition state represents the highest energy point along a reaction coordinate, acting as the critical barrier that must be overcome for reactants to convert to products.

The primary tool for investigating these fleeting structures is computational chemistry, particularly methods like Density Functional Theory (DFT). For a process such as the cis-trans isomerization of octahydropentalene, theoretical calculations can map the potential energy surface connecting the two isomers. This allows for the precise location of the transition state structure and the calculation of its energy, which corresponds to the activation energy of the reaction.

Similarly, for mechanisms involving hydride shifts or nucleophilic substitutions, computational models can characterize the transition states of each elementary step. These analyses provide data on bond-breaking and bond-forming processes, charge distribution, and the geometric parameters of the activated complex. The theoretical framework for these calculations is based on Transition State Theory, which defines the reaction rate based on the properties of the transition state. For reactions in solution, it is also crucial to consider the influence of solvent molecules, as their interaction with the reacting species can significantly alter the geometry and energy of the transition state compared to the gas phase.

Spectroscopic and Advanced Characterization Techniques in Octahydropentalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of octahydropentalene. This technique operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, will align in an applied magnetic field in distinct spin states (alpha and beta). dtu.dk By absorbing radiofrequency radiation, these nuclei can be excited from the lower-energy alpha state to the higher-energy beta state, generating a signal whose chemical environment dictates its frequency.

In the study of octahydropentalene, both ¹H and ¹³C NMR are employed to map the connectivity and stereochemical relationships of the molecule.

¹H NMR: Provides detailed information about the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their spatial orientation (e.g., cis or trans relationships at the ring junction).

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal indicates its local electronic environment (e.g., bridgehead, methylene). Public databases confirm the availability of ¹³C NMR spectra for octahydropentalene, referencing foundational work in the field. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further be used to establish direct C-H and H-H connectivity, providing definitive structural proof.

Table 1: Representative NMR Data for Bicyclo[3.3.0]octane Skeleton

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹H | 1.0 - 2.5 | Chemical environment of protons, cis/trans isomerism |

Note: Actual chemical shifts can vary based on the specific isomer (cis/trans) and solvent used.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of octahydropentalene by analyzing the mass-to-charge ratio (m/z) of its ions. In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•).

For octahydropentalene (C₈H₁₄), the molecular ion peak is expected at an m/z corresponding to its molecular weight (approximately 110.11 u). rsc.org This M⁺• is often unstable and undergoes predictable fragmentation, breaking into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint. Analysis of these fragments provides valuable clues about the molecule's structure.

Publicly available mass spectra for bicyclo[3.3.0]octane, often acquired through Gas Chromatography-Mass Spectrometry (GC-MS), show characteristic fragmentation patterns that are crucial for its identification in complex mixtures. rsc.orgsioc-journal.cnarkat-usa.org Software can be used for the automatic annotation of these fragmentation data by matching observed peaks with in-silico generated substructures of candidate molecules, aiding in structural confirmation. biomedres.us

Table 2: Common Fragments in the Mass Spectrum of Octahydropentalene

| m/z Value | Possible Fragment | Significance |

|---|---|---|

| 110 | [C₈H₁₄]⁺• | Molecular Ion |

| 95 | [C₇H₁₁]⁺ | Loss of a methyl group (•CH₃) |

| 81 | [C₆H₉]⁺ | Loss of an ethyl group (•C₂H₅) |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. libretexts.org While octahydropentalene lacks traditional functional groups like hydroxyl or carbonyl, its IR spectrum provides confirmation of its hydrocarbon nature.

The IR spectrum of octahydropentalene is characterized by absorptions corresponding to C-H bonds. The key features include:

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹. These peaks confirm the presence of sp³-hybridized carbon-hydrogen bonds.

C-H Bending: Absorptions typically found around 1450 cm⁻¹ (scissoring) and 1375 cm⁻¹ (bending), which are characteristic of methylene (B1212753) (-CH₂-) groups.

The NIST Chemistry WebBook provides access to the vapor phase IR spectrum for bicyclo[3.3.0]octane, which can be used as a reference for its identification. rsc.org The absence of significant peaks in other regions of the spectrum (e.g., >3000 cm⁻¹ or 1600-1800 cm⁻¹) confirms the saturated, non-aromatic, and non-functionalized nature of the molecule.

Table 3: Characteristic IR Absorption Frequencies for Octahydropentalene

| Wavenumber (cm⁻¹) | Vibration Type | Bond |

|---|---|---|

| 2850 - 2960 | Symmetric & Asymmetric Stretch | C-H (sp³) |

X-ray Crystallography for Precise Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute configuration. This technique requires the sample to be in a solid, crystalline form. As octahydropentalene is a liquid at room temperature, this technique is applied to its solid derivatives. acs.org

Research studies have successfully used X-ray crystallography to determine the conformation of various bicyclo[3.3.0]octane derivatives. rsc.orgrsc.org For instance, the crystal structures of substituted bicyclo[3.3.0]octanes, such as bromo-dimethylbicyclo[3.3.0]octane and 1,5-Dimethyl-2-(S)-(1′-phenylethyl)-2-aza-8-oxa-bicyclo[3.3.0]octane-3,7-dione, have been fully characterized. sioc-journal.cnarkat-usa.org These analyses provide incontrovertible proof of the ring fusion stereochemistry (cis or trans) and the relative and absolute stereochemistry of all substituents. The data obtained, including bond lengths, bond angles, and torsion angles, are crucial for understanding the steric and electronic properties of the bicyclo[3.3.0]octane framework and are essential for fields like asymmetric synthesis and medicinal chemistry. acs.org

Advanced Microscopy Techniques for Morphological and Elemental Analysis

While typically applied to solid materials, advanced microscopy techniques could be employed to study materials synthesized from or incorporating the octahydropentalene scaffold.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. pressbooks.pub If octahydropentalene were used as a monomer to create a polymer, SEM would be invaluable for characterizing the resulting material's morphology, such as its particle size, shape, and surface texture. azom.com For example, in a polymer blend, SEM can reveal the phase homogeneity or heterogeneity, providing insight into the miscibility of the components. azom.com

Coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also perform elemental analysis. dtu.dk If an octahydropentalene derivative containing specific elements (e.g., silicon, bromine, or metals) were synthesized, EDS mapping could visualize the distribution of these elements across the sample's surface, confirming the composition and uniformity of the material.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of a sample at the nanoscale. nih.gov For materials derived from octahydropentalene, such as polymer composites or nanostructured materials, TEM offers unparalleled insight. For instance, if octahydropentalene-based nanoparticles were synthesized, TEM could directly image their size, shape, and internal structure. In the study of polymer blends or composites, TEM can reveal the morphology of dispersed phases and the structure of the interface between different components, which are critical for determining the material's mechanical and physical properties. researchgate.net Cryo-TEM is particularly suited for studying soft materials, as it allows for imaging the sample in a near-native, hydrated state. nih.gov

Surface-Sensitive Spectroscopies for Chemical State and Composition Analysis

Surface-sensitive techniques are crucial for applications where the outermost molecular layers govern the material's properties, such as in catalysis, coatings, and electronics.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 0-10 nm of a material's surface. ptgeindhoven.nl The method involves irradiating a sample with monochromatic X-rays, which causes the emission of core-level electrons. libretexts.org The binding energy of these emitted photoelectrons is calculated, which is characteristic of each element and its chemical environment. libretexts.orgltschem.com

For octahydropentalene (C₁₀H₁₆), all carbon atoms are sp³-hybridized and involved in C-C and C-H single bonds. An XPS analysis would therefore be expected to show a single, primary peak in the C 1s high-resolution spectrum. The position of this peak provides a chemical fingerprint. Any deviation or broadening of this peak could indicate the presence of contaminants, oxidation (C-O or C=O bonds), or the interaction of the molecule with a substrate. While XPS cannot detect hydrogen, its effect on the electronic environment of the carbon atoms is reflected in the C 1s binding energy. ltschem.com

Table 2: Hypothetical XPS Data for a Thin Film of Octahydropentalene

| Spectral Region | Expected Binding Energy (eV) | Interpretation |

| Survey Scan | ~285 eV, ~533 eV | Detection of Carbon (C 1s) and potential trace Oxygen (O 1s) from surface adsorption. |

| High-Resolution C 1s | ~285.0 eV | Corresponds to sp³-hybridized carbon in C-C and C-H bonds, characteristic of saturated alkanes. researchgate.net |

| High-Resolution O 1s | ~532-534 eV | If present, indicates adventitious carbon or surface oxidation. researchgate.net |

Secondary Ion Mass Spectrometry (SIMS) is a technique known for its exceptional surface sensitivity (sub-monolayer) and ability to detect all elements and isotopes. manchester.ac.uk It works by bombarding a sample surface with a primary ion beam (e.g., Ga+, Cs+, O₂⁺), which causes atoms and molecular fragments from the surface to be sputtered. manchester.ac.uk A fraction of these sputtered particles are ionized (secondary ions) and are subsequently analyzed by a mass spectrometer. nasa.gov

SIMS analysis of octahydropentalene, likely adsorbed as a monolayer on a substrate, would provide detailed molecular information. The resulting mass spectrum would show a peak for the parent molecular ion (C₁₀H₁₆⁺) as well as a characteristic pattern of fragment ions resulting from the cleavage of C-C and C-H bonds. This fragmentation pattern acts as a structural fingerprint. The high sensitivity of SIMS makes it ideal for detecting trace amounts of octahydropentalene on a surface or for mapping its distribution across a sample. manchester.ac.uk

Table 3: Potential Ions Detected in a SIMS Analysis of Octahydropentalene

| Mass-to-Charge Ratio (m/z) | Proposed Ion Formula | Interpretation |

| 136 | [C₁₀H₁₆]⁺ | Parent molecular ion. |

| 121 | [C₉H₁₃]⁺ | Loss of a -CH₃ group. |

| 108 | [C₈H₁₂]⁺ | Loss of an ethyl group or cleavage of the fused ring system. |

| 93 | [C₇H₉]⁺ | Further fragmentation. |

| 67 | [C₅H₇]⁺ | Corresponds to cyclopentyl fragment ion. |

| 41 | [C₃H₅]⁺ | Corresponds to allyl or cyclopropyl (B3062369) fragment. |

X-ray Absorption Spectroscopies for Electronic Structure and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. researchgate.net It involves tuning the energy of an X-ray beam through the binding energy of a core electron of a chosen element. When the X-ray energy is sufficient to excite a core electron, a sharp increase in absorption, known as an absorption edge, is observed. libretexts.orgscispace.com The fine structure in the vicinity of this edge is analyzed.

For octahydropentalene, the relevant measurement would be at the Carbon K-edge (~285 eV).

The EXAFS region refers to the oscillatory structure extending several hundred eV above the absorption edge. osti.gov These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. rsc.org Analysis of the EXAFS signal can yield precise information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. mdpi.com

For octahydropentalene, a C K-edge EXAFS experiment would be challenging but could, in principle, provide data on the C-C bond distances within the bicyclic structure. The analysis would involve isolating the EXAFS oscillations and performing a Fourier transform to obtain a radial distribution function around the central carbon atom, showing peaks corresponding to the distances of neighboring carbon atoms.

Table 4: Structural Parameters Obtainable from Hypothetical C K-edge EXAFS of Octahydropentalene

| Parameter | Description | Expected Value/Information |

| First Shell C-C Distance | Average bond length to nearest carbon neighbors. | ~1.54 Å |

| First Shell Coordination # | Average number of nearest carbon neighbors. | 2-3 (varies by carbon position) |

| Debye-Waller Factor | A measure of the static and thermal disorder in bond distances. | Provides insight into the rigidity of the bicyclic cage. |

The XANES region, also known as NEXAFS, comprises the features from just below the absorption edge to about 50 eV above it. libretexts.org This region is highly sensitive to the electronic structure and local geometry of the absorbing atom. researchgate.net The features in a XANES spectrum correspond to the transition of a core electron to unoccupied electronic states. uu.nlwashington.edu Therefore, XANES directly probes the partial density of unoccupied states. libretexts.org

In a hypothetical C K-edge XANES spectrum of octahydropentalene, the primary features would be due to transitions from the C 1s core level to unoccupied molecular orbitals of σ* (sigma-star) character, corresponding to the C-C and C-H antibonding orbitals. The energy and intensity of these peaks are sensitive to the coordination geometry and hybridization of the carbon atoms. The absence of π* (pi-star) transitions, which would appear at lower energy, would confirm the fully saturated, sp³-hybridized nature of the molecule.

Table 5: Hypothetical Electronic Transitions in the C K-edge XANES Spectrum of Octahydropentalene

| Feature | Approximate Energy (eV) | Electronic Transition | Interpretation |

| Pre-edge | < 287 eV | - | Absence of features indicates no unoccupied π orbitals. |

| Main Edge | ~287 - 290 eV | C 1s → σ* (C-H) | Transitions to antibonding orbitals associated with C-H bonds. |

| Post-edge Resonances | > 291 eV | C 1s → σ* (C-C) | Transitions to antibonding orbitals associated with C-C bonds of the bicyclic frame. scispace.com |

Theoretical and Computational Studies on Octahydropentalene

Quantum Mechanical Approaches to Molecular Structure and Reactivity

Quantum mechanics provides the fundamental framework for understanding the behavior of electrons in molecules. The central equation, the Schrödinger equation, describes the wavefunction and energy of a quantum system. For molecules, however, exact solutions are not feasible, necessitating the use of approximate methods. arxiv.org These methods, broadly categorized as ab initio and semi-empirical, allow for the calculation of various molecular properties. rutgers.edu

For octahydropentalene, these quantum mechanical approaches are essential for elucidating its three-dimensional structure, the relative energies of its isomers (cis- and trans-octahydropentalene), and the energy barriers between different conformations. biomedres.usescholarship.org The molecule's fused ring system introduces significant strain and conformational constraints, making it a prime candidate for theoretical investigation. biomedres.us The cis isomer, in particular, is noted for its mobility and fluxional nature at its non-fused carbon atoms, a dynamic behavior rooted in the principles of quantum mechanics. biomedres.us

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetics

Density Functional Theory (DFT) has become the most widely used quantum mechanical method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govbohrium.com DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. numberanalytics.com

For octahydropentalene, DFT is instrumental in performing two key tasks:

Geometrical Optimization: This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.comresearchgate.net For octahydropentalene, this allows for the precise calculation of bond lengths, bond angles, and dihedral angles for its various conformers. researchgate.netrsc.org

Energetics: DFT calculations can accurately predict the relative energies of different isomers and conformers. Studies have shown that cis-octahydropentalene is significantly more stable than the trans-fused isomer by approximately 8 kcal/mol. biomedres.us This stability difference is attributed to the skeletal conformation, where the cis form resembles a stable conformer of an eight-membered ring, while the trans form resembles a high-energy conformer. biomedres.us

The accuracy of any DFT calculation hinges on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. nih.govstanford.edu Functionals are often categorized in a hierarchy known as "Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy.

B3LYP: A hybrid functional that mixes a portion of exact Hartree-Fock exchange with GGA exchange and correlation. It has been one of the most popular and widely used functionals for organic molecules for decades. nih.gov However, it can be less reliable for systems where non-covalent interactions are dominant. nih.gov

ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction (the "-D" part). This type of functional is specifically designed to better account for long-range electron correlation effects, which are responsible for van der Waals forces. This makes it particularly well-suited for non-polar molecules like octahydropentalene, where dispersion forces influence conformational preferences.

The performance of different functionals can be unsystematic, and there is no single "best" functional for all applications. nih.gov For bicyclic alkanes, functionals that properly account for dispersion are crucial for accurate energetics. While heavily parameterized functionals may not always yield impressive results, those designed to capture specific physical interactions, like the dispersion-corrected ones, often show superior performance for relevant properties. nih.govacs.org

| Functional Type | Examples | Key Characteristics | Suitability for Octahydropentalene |

|---|---|---|---|

| GGA (Generalized Gradient Approx.) | BP86, PBE | Depends on electron density and its gradient. Computationally efficient. | May poorly describe non-covalent interactions within the folded structure. |

| Hybrid GGA | B3LYP, PBE0 | Includes a fraction of exact Hartree-Fock exchange, improving accuracy for many reactions. | A good general-purpose choice, but may require dispersion corrections for accurate conformational energies. rsc.orgnih.gov |

| Range-Separated Hybrid | ωB97X-D, CAM-B3LYP | Treats short- and long-range exchange differently. Often includes dispersion corrections. | Highly suitable, as it accurately models both covalent bonds and the weaker van der Waals interactions critical for the molecule's shape. |

| Double Hybrid | B2PLYP, ωB97M(2) | Incorporates a portion of MP2 correlation. Generally very accurate but computationally expensive. | Excellent for benchmark-quality energy calculations if computational resources permit. |

A basis set is a set of mathematical functions (atomic orbitals) used to construct the molecular orbitals. youtube.com The choice of basis set is a critical compromise between accuracy and computational cost. nih.gov

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance for many organic molecules. The notation indicates the number of functions used for core and valence electrons.

Dunning-style basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These "correlation-consistent" basis sets are designed for systematic convergence towards the complete basis set (CBS) limit. They are generally more accurate but also more computationally demanding.

For a molecule like octahydropentalene, key considerations include:

Polarization Functions (e.g., (d), (d,p)): These functions allow orbitals to change shape, which is essential for accurately describing chemical bonds. Their inclusion is almost always necessary for meaningful results. youtube.com

Diffuse Functions (e.g., +, aug-): These functions are important for describing electrons that are far from the nucleus, such as in anions or systems with significant non-covalent interactions. youtube.com

A convergence study involves performing calculations with increasingly larger basis sets (e.g., from cc-pVDZ to cc-pVTZ to cc-pVQZ) to ensure that the calculated property (e.g., energy, geometry) is no longer significantly changing. This confirms that the results are not an artifact of using an insufficiently flexible basis set. southampton.ac.uk

| Zeta Level | Example Basis Sets | Description | Typical Use Case |

|---|---|---|---|

| Minimal | STO-3G | One basis function per atomic orbital. Generally inaccurate. | Very preliminary calculations or for extremely large systems. |

| Double-Zeta | 6-31G(d), cc-pVDZ | Two basis functions per valence atomic orbital. A good starting point for quality calculations. youtube.com | Routine geometry optimizations and frequency calculations. |

| Triple-Zeta | 6-311G(d,p), cc-pVTZ | Three basis functions per valence atomic orbital. Offers high accuracy. | Accurate energy calculations and refinement of geometries. |

| Quadruple-Zeta and higher | cc-pVQZ | Four or more basis functions per valence orbital. | Benchmark calculations aiming for very high accuracy, approaching the complete basis set limit. southampton.ac.uk |

Van der Waals (vdW) forces are weak intermolecular and intramolecular interactions arising from fluctuating electron densities. wikipedia.org In non-polar, saturated molecules like octahydropentalene, these forces, particularly London dispersion forces, are critical in determining the fine details of the conformational energy landscape. numberanalytics.comstanford.edu

Standard DFT functionals, especially older ones, often fail to capture these non-local correlation effects. numberanalytics.com This can lead to incorrect predictions of conformational stabilities and geometries in cyclic and caged systems where non-bonded atoms are forced into close proximity. To address this, several strategies have been developed:

Dispersion-Corrected DFT (e.g., DFT-D3): An empirical correction term, based on atomic pairwise interactions, is added to the DFT energy. This is a computationally cheap and effective method.

Non-local Functionals (e.g., vdW-DF): These functionals attempt to incorporate non-local correlation directly into the functional's mathematical form. stanford.edu

Functionals with built-in dispersion terms: As mentioned, functionals like ωB97X-D incorporate parameters for dispersion during their development. numberanalytics.com

Correlational Methods in Electronic Structure Calculations (e.g., MP2)

Beyond DFT, there are wavefunction-based methods that provide a systematic way to treat electron correlation. Electron correlation is the interaction between electrons that is not captured by the average field approximation used in the Hartree-Fock (HF) method.

Møller-Plesset perturbation theory (MP2) is one of the simplest and most common post-Hartree-Fock methods. numberanalytics.com It improves upon the HF method by adding a second-order correction to the energy, which accounts for a significant portion of the electron correlation energy.

For octahydropentalene, MP2 calculations can serve two main purposes:

Benchmarking: MP2 can provide more accurate energy differences between conformers than some DFT functionals, serving as a reference to validate the chosen DFT method.

Insight into Correlation Effects: It can be used to study systems where DFT might be unreliable. MP2 is known to perform well for non-covalent interactions, making it a valuable tool for studying the energetics of octahydropentalene. numberanalytics.comresearchgate.net

However, MP2 is more computationally expensive than typical DFT calculations, and its accuracy can sometimes be surpassed by modern, well-parameterized double-hybrid DFT functionals.

Potential Energy Surface Mapping and Transition State Localization

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. yale.edulibretexts.orglibretexts.org Mapping the PES is crucial for understanding a molecule's dynamic behavior. bohrium.com

For octahydropentalene, the PES reveals:

Minima: These correspond to stable or metastable conformers of the molecule (e.g., different puckered forms of the cis isomer). biomedres.us

Saddle Points: These are first-order saddle points, representing the maximum energy along a reaction coordinate but a minimum in all other directions. visualizeorgchem.com They correspond to transition states , which are the energy barriers for converting between two minima (e.g., the barrier for ring-flipping).

Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Pathway Validation

Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational tool used to map the minimum energy reaction pathway (MERP) on a potential energy surface, connecting a transition state to its corresponding reactants and products. uni-muenchen.descm.commissouri.edu This method is crucial for verifying that an optimized transition state structure indeed connects the intended reactant and product minima, thereby validating a proposed reaction mechanism. uni-muenchen.deresearchgate.net

The IRC is defined as the path of steepest descent in mass-weighted Cartesian coordinates from a transition state. scm.commissouri.edu The calculation proceeds in a series of steps away from the transition state, following the gradient of the potential energy surface downhill. uni-muenchen.descm.com This allows for the unambiguous identification of the reactants and products connected by a specific transition state. researchgate.net For complex reactions, especially those involving multiple steps or potential for bifurcation, IRC analysis is indispensable for elucidating the true reaction coordinate. missouri.edu In the context of octahydropentalene, IRC calculations would be instrumental in studying reaction mechanisms such as ring-opening, rearrangements, or functionalization reactions, ensuring that the calculated transition states accurately represent the desired chemical transformation.

Thermodynamic Analyses of Octahydropentalene Reactions: Enthalpy and Free Energy Calculations

Thermodynamic analysis provides fundamental insights into the feasibility and spontaneity of chemical reactions. dalalinstitute.com For reactions involving octahydropentalene, the calculation of enthalpy (ΔH) and Gibbs free energy (ΔG) changes is essential for predicting reaction outcomes and understanding the stability of different isomers and conformers. researchgate.netfiveable.me

Gibbs Free Energy (ΔG): The Gibbs free energy change combines enthalpy and entropy (ΔS) to determine the spontaneity of a reaction under constant temperature and pressure. dalalinstitute.comyoutube.com The relationship is given by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous (thermodynamically favorable) reaction, while a positive ΔG suggests a non-spontaneous reaction. fiveable.me Computational chemistry allows for the calculation of ΔG for octahydropentalene reactions, providing a more complete picture of their thermodynamic favorability by accounting for changes in both heat and disorder.

| Thermodynamic Parameter | Description | Significance for Octahydropentalene Reactions |

| Enthalpy (ΔH) | Heat change at constant pressure. fiveable.me | Determines if a reaction is exothermic or endothermic. Crucial for understanding isomer stability (e.g., cis vs. trans-octahydropentalene). biomedres.usatlantis-press.com |

| Gibbs Free Energy (ΔG) | Energy available to do work, combining enthalpy and entropy. dalalinstitute.comyoutube.com | Predicts the spontaneity of a reaction. A negative value indicates a favorable process. fiveable.me |

| Entropy (ΔS) | Measure of disorder or randomness in a system. fiveable.me | Accounts for changes in molecular freedom during a reaction. |

Molecular Dynamics Simulations for Conformational Fluxionality and Pseudorotation